5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
説明
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one) with a prop-2-en-1-yl substituent at position 4 and a sulfanyl-linked 2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl group at position 3. Its synthesis likely involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization, as inferred from analogous procedures in triazole-thio-ethanone derivatives .
Crystallographic characterization of such compounds typically employs SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural validation .
特性
IUPAC Name |
2-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S2/c1-3-10-25-21(27)19-15-6-4-5-7-18(15)30-20(19)24-22(25)29-12-17(26)14-9-8-13(28-2)11-16(14)23/h3,8-9,11H,1,4-7,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNXRQDRHUXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound known as 5-{[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one exhibits notable biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups, including a fluorinated methoxyphenyl moiety and a thiazole ring. The presence of these groups contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O3S |
| Molecular Weight | 467.5 g/mol |
| XLogP3-AA | 5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, which is significant for its potential anticancer effects.
- Antimicrobial Properties: The triazole ring can interact with microbial enzymes, suggesting antimicrobial activity against various pathogens.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds, indicating that modifications in the structure can significantly influence the activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
Anticancer Activity
Preliminary investigations into related compounds have demonstrated promising anticancer properties. For example, derivatives with similar functionalities have been reported to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival .
Case Studies
- Case Study on Antimicrobial Efficacy:
- Case Study on Anticancer Properties:
類似化合物との比較
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
- Core Structure : A 1,2,4-triazole ring with sulfanyl and ketone substituents.
- Key Differences :
- The target compound features a tricyclic 8-thia-4,6-diazatricyclo system, whereas this analog has a simpler triazole ring.
- The prop-2-en-1-yl group in the target compound may enhance lipophilicity compared to the phenylsulfonyl group in the analog.
- Bioactivity Implications: Triazole derivatives are known for antimicrobial and anticancer properties, but the tricyclic core in the target compound could improve metabolic stability .
Benzimidazole Sulfonyl Derivatives ()
- Example: 4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid esters.
- Core Structure : Benzimidazole with sulfonyl and alkoxy groups.
- Key Differences: The target compound lacks the benzimidazole moiety but shares sulfur-containing functional groups.
Functional Group Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
